molecular formula C11H12 B1606572 1H-Indene, 1-ethyl- CAS No. 6953-66-8

1H-Indene, 1-ethyl-

Cat. No. B1606572
CAS RN: 6953-66-8
M. Wt: 144.21 g/mol
InChI Key: IEKPDJDYFASRFB-UHFFFAOYSA-N
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Patent
US08383848B2

Procedure details

A 500 mL three-neck flask replaced with nitrogen was charged with 21.6 g (purity 72%, 42 mmol) of the yellow oily product and 274 mL of tetrahydrofuran, and cooled in an ice bath, and then 88.5 mL (1.59 M, 141 mmol) of a hexane solution of n-butyllithium was added dropwise. The color of the solution was turned from colorless to yellow. The temperature of this solution was gradually raised to room temperature, and the solution was further stirred for 1 hour. While this solution was cooled in a water bath, 137 mL of distilled water was added dropwise. After the organic layer was separated, the aqueous layer was extracted with ethyl acetate. The separated organic layer and the extract were combined, washed with an aqueous saturated sodium chloride solution two times, and dried with sodium sulfate. Volatile components were distilled off under reduced pressure, and the resulting yellow oily product was purified by column chromatography (developing solvent: heptane/methylene chloride v/v=9/1), and recrystallized with ethanol/methylene chloride. Based on the following 1H NMR (400 MHz, CDCl3) data, the resulting pale yellow solid was identified to be (5,6,7,8-tetrahydro-5,5,8,8-tetramethylbenz-f-inden-3-yl) (inden-3-yl)ethane. Yield amount 9.1 g (purity>98%, 24 mmol, yield 57%).
Quantity
274 mL
Type
reactant
Reaction Step One
Quantity
88.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
137 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1[CH2:5][CH2:4][CH2:3][CH2:2]1.C[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[CH2:12]([Li])[CH2:13]CC>O>[CH:2]1([CH2:12][CH3:13])[C:7]2[C:5](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:4]=[CH:3]1

Inputs

Step One
Name
Quantity
274 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
88.5 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
137 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was further stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL three-neck flask replaced with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
While this solution was cooled in a water bath
CUSTOM
Type
CUSTOM
Details
After the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with an aqueous saturated sodium chloride solution two times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Volatile components were distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting yellow oily product was purified by column chromatography (
CUSTOM
Type
CUSTOM
Details
heptane/methylene chloride v/v=9/1), and recrystallized with ethanol/methylene chloride
CUSTOM
Type
CUSTOM
Details
Yield amount 9.1 g (purity>98%, 24 mmol, yield 57%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(C=CC2=CC=CC=C12)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.